Home > Products > Screening Compounds P752 > 1-[(4-BUTYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE
1-[(4-BUTYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE -

1-[(4-BUTYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

Catalog Number: EVT-5627596
CAS Number:
Molecular Formula: C18H24N4O2S
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Antibacterial Agents: Pyrimidine derivatives have shown promising results as antibacterial agents, particularly against Gram-positive bacteria [, , ].
  • Antiviral Agents: Certain pyrimidine analogs have demonstrated potential as antiviral agents, particularly against HIV [].
  • Anticancer Agents: Several pyrimidine-based compounds have emerged as potent anticancer agents by targeting various cellular pathways [, ].
  • Central Nervous System (CNS) Agents: Pyrimidine derivatives have been investigated for their potential to treat CNS disorders such as depression, anxiety, and Alzheimer's disease [, ].

1. 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712) [, , ]

Compound Description: SCH 66712 is a potent mechanism-based inhibitor of cytochrome P450 enzymes, particularly CYP2D6 [] and CYP3A4 []. This compound causes time- and NADPH-dependent loss of enzyme activity, suggesting a mechanism involving metabolic activation and covalent modification of the enzyme [, ]. Further research indicates that SCH 66712 inactivates CYP2D6 through protein adduction, likely involving a metabolite generated by phenyl group oxidation on the imidazole ring [].

2. 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant) []

Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for positron emission tomography (PET) imaging of cerebral adenosine A2A receptors (A2ARs) []. It exhibits favorable brain kinetics and suitable characteristics for visualizing A2ARs distribution in the brain, indicated by its high uptake in the striatum, a region known to have a high density of A2ARs [].

3. N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A) []

Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist []. It effectively induces calcium influx in cells expressing TRPV4 and elicits dose-dependent activation of TRPV4 whole-cell currents []. This compound demonstrates a significant role of TRPV4 in urinary bladder function, inducing bladder contraction and hyperactivity [].

4. 4,6-Disubstituted 2-(1-piperazinyl)pyridines []

Compound Description: A series of 4,6-disubstituted 2-(1-piperazinyl)pyridines were explored as potential serotonin 5-HT2A receptor antagonists []. This research aimed to refine a model for 5-HT2A receptor antagonists and investigate the structure-activity relationship within this class of compounds []. Some derivatives showed selectivity towards 5-HT2A/5-HT1A receptors, with compound 6-8 displaying the highest 5-HT2A receptor affinity (Ki = 34-78 nM) and acting as 5-HT2A antagonists in vivo [].

5. 2-[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol []

Compound Description: This compound was synthesized and labeled with carbon-14 and carbon-13 isotopes for potential use in pharmacological studies []. The specific biological target and activity of this compound are not disclosed in the provided abstract.

6. 2-(4-((4,4-dialkyl-2,6-piperidinedion-1-yl))-1-piperazinyl)pyrimidines []

Compound Description: These compounds, with varying alkyl substituents and potential halogen or trifluoromethyl substitutions on the pyrimidine ring, were patented for their pharmacological applications []. The specific pharmacological target and effects of these compounds are not disclosed in the provided abstract.

7. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids []

Compound Description: This series of pyrido[2,3-d]pyrimidine derivatives was synthesized and evaluated for antibacterial activity []. Compounds with an 8-ethyl or 8-vinyl substituent and an unsubstituted piperazinyl group at position 2 (compounds 22 and 51, respectively) showed potent activity against gram-negative bacteria, including Pseudomonas aeruginosa, and exhibited greater potency than the reference compound piromidic acid [].

8. 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives []

Compound Description: These compounds are potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation []. They have demonstrated various biological effects, including the suppression of neointima formation following balloon injury in rat carotid arteries []. Modifications to the 6,7-dimethoxyquinazoline moiety were investigated to understand structure-activity relationships and address metabolic polymorphism [].

9. {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones []

Compound Description: This series of compounds, synthesized through a linear bi-step approach, was investigated for its potential as therapeutic agents []. These molecules were screened for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, with some exhibiting considerable activity []. Additionally, these compounds were evaluated for their hemolytic and cytotoxic profiles [].

10. 2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones []

Compound Description: This series of compounds, synthesized by a multi-step process involving the reaction of 2-furyl(1-piperazinyl)methanone with various substituted benzylsulfonyl chlorides, was explored for its therapeutic potential []. These molecules exhibited inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter []. Notably, compound 5h showed particularly potent inhibition of these enzymes, surpassing the activity of the reference standard eserine [].

11. 1-[2-Hydroxy-3-(4-aryl-1-piperazinyl)]propyl Derivatives of Amides of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid [, ]

Compound Description: Two series of these derivatives were synthesized and characterized for their pharmacological properties, including analgesic and sedative activities [, ]. In the "writhing syndrome" test, all investigated compounds displayed significant analgesic effects, with some showing higher potency than acetylsalicylic acid [, ]. Many of these compounds also exhibited significant suppression of spontaneous locomotor activity in mice and prolonged barbiturate-induced sleep [, ].

13. 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives with modifications of the quinazoline moiety []

Compound Description: This research further explored the 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline series by focusing on modifications to the quinazoline moiety to enhance potency and address metabolic polymorphism []. Replacing the quinazoline with other heterocycles, such as pyrazolo[3,4-d]pyrimidine and quinoline, resulted in compounds retaining potent inhibitory activity against PDGFR phosphorylation [].

14. N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide []

Compound Description: This compound, containing a 1,2,4-triazine core, was synthesized and investigated as an intermediate in the preparation of vardenafil []. Vardenafil is a medication used to treat erectile dysfunction by inhibiting phosphodiesterase type 5 (PDE5) [].

15. 4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride (MCI-225) [, , , , ]

Compound Description: MCI-225 is a novel antidepressant with a unique pharmacological profile []. It acts as a selective norepinephrine reuptake inhibitor and a 5-HT3 receptor antagonist []. Preclinical studies demonstrate its efficacy in various animal models of depression []. Further investigations revealed its potential therapeutic utility in treating functional intestinal disorders [], pain [], urinary incontinence [, ], fibromyalgia, obesity, and weight gain [].

16. 3-Substituted 5,6-Diphenyl-as-triazines []

Compound Description: This series of compounds, featuring a 1,2,4-triazine core with various 3-position substituents, was synthesized by nucleophilic substitution reactions []. The study focused on developing synthetic methods to introduce functionalized carbon substituents at the 3-position of the as-triazine ring [].

17. 4-Methyl-2-piperazinyl pyrimidine []

Compound Description: This compound serves as a key synthetic intermediate in the production of medicaments, particularly those targeting blood sugar reduction []. The patent describes a method for its synthesis, highlighting its utility in accessing a variety of pharmacologically active compounds [].

18. 1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole []

Compound Description: This compound, synthesized via the arylsulfonylation of 1-hydroxymethyl-1H-benzimidazole, was structurally characterized using X-ray crystallography []. The study revealed details about its molecular conformation and intermolecular interactions in the solid state [].

19. 8-(1-Piperazinyl)imidazo[1,2-a]pyrazines []

Compound Description: A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines was synthesized and evaluated for their binding affinity to adrenergic receptors (α1, α2, β1, and β2) and their hypoglycemic activity in a mouse model of insulin resistance []. Several compounds demonstrated high affinity for the α2 adrenergic receptor and potent blood glucose-lowering effects [].

20. 4-(4-Methylpiperazine-1-ylmethyl)-n-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide []

Compound Description: This compound, containing a pyrimidine core with a complex substituted phenylbenzamide moiety, is the subject of a patent focused on its molecular salts, particularly the (D)-tartrate, (L)-tartrate, succinate, and malonate salts []. These salts are intended for pharmaceutical compositions and are claimed to have therapeutic potential in treating tumors [].

21. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide []

Compound Description: This compound, featuring a pyrimidine ring linked to a substituted phenyl ring through a sulfur atom, was structurally characterized using X-ray crystallography []. The study revealed details about its molecular conformation, bond lengths, and angles [].

22. cis-1-Ethyl-4,4,6,8-tetramethyl-2-tosyl-2,3,3a,4,6,7,8,9-octahydro-1H-pyrrolo[3′,4′:3,4]pyrano[6,5-d]pyrimidine-7,9-dione []

Compound Description: This compound, containing a fused pyrimidine-pyran ring system with a tosyl (p-toluenesulfonyl) group, was structurally characterized using X-ray crystallography []. The study provided insights into its molecular conformation and intermolecular interactions in the solid state [].

23. 2,6-Dimethoxy-N-(8-chloro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide []

Compound Description: This compound, incorporating a triazolo[1,5-c]pyrimidine core with a 2,6-dimethoxybenzenesulfonamide substituent, is part of a patent describing the synthesis and herbicidal activity of N-(triazoloazinyl)arylsulfonamide derivatives [].

24. Diverse Pyrimidine Molecules Bearing a Sulfonamide Moiety []

Compound Description: A series of diverse pyrimidine molecules containing a sulfonamide moiety was rationally designed and synthesized as potential inhibitors of ERK (extracellular signal-regulated kinase), a key protein kinase involved in cell growth and proliferation []. These compounds displayed antiproliferative activities against various cancer cell lines [].

25. 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189, LDN) []

Compound Description: LDN-193189 is a potent and selective inhibitor of activin receptor-like kinase 3 (ALK3), a type of bone morphogenetic protein (BMP) receptor []. It effectively blocks BMP signaling and enhances liver regeneration in a partial hepatectomy model [].

26. 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) []

Compound Description: DMH2 is another potent and selective inhibitor of ALK3, a BMP receptor, and demonstrates similar effects to LDN-193189 in enhancing liver regeneration after partial hepatectomy [].

27. VU0465350 (7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350) []

Compound Description: VU5350 is a novel, potent, and selective ALK3 inhibitor that enhances liver regeneration after partial hepatectomy [].

28. 4-(4-Methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine []

Compound Description: Identified through virtual screening, this compound exhibits promising binding affinity to thymidylate synthase (TS) []. The study proposes it as a potential seed molecule for designing TS inhibitors for treating rheumatoid arthritis [].

30. ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) []

Compound Description: PF-06700841 is a potent and selective dual inhibitor of JAK1 and TYK2, two kinases involved in cytokine signaling []. It is currently in Phase II clinical development for treating autoimmune diseases [].

31. Uracil-5-Tertiary Sulfonamides []

Compound Description: Two specific uracil-5-tertiary sulfonamides, "5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione" (I) and "N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" (II), were investigated using computational quantum chemical (CQC) methods to analyze their electronic structures, vibrational frequencies, and UV-Vis absorption properties [].

32. 4,6-Bis[5-(heteroaryl)thiophen-2-yl] Substituted 5-(4-tert-Butylphenyl)pyrimidines []

Compound Description: This series of compounds, characterized by a central pyrimidine ring flanked by thiophene units linked to heteroaryl groups, functions as "turn-off" fluorescence sensors for detecting nitroaromatic explosives []. These fluorophores exhibit sensitive and reversible fluorescence quenching upon exposure to nitro-explosive vapors [].

33. N-Arylsulfonamido-N'-arylpiperazine Derivatives as Glucokinase-Glucokinase Regulatory Protein Interaction Disruptors []

Compound Description: This study describes a novel approach to increase cytosolic glucokinase (GK) levels by disrupting the interaction between GK and its endogenous inhibitor, glucokinase regulatory protein (GKRP) []. The researchers identified N-arylsulfonamido-N'-arylpiperazine derivatives, particularly compound 2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (AMG-3969), as potent and effective disruptors of the GK-GKRP interaction [].

34. 873140 []

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, a protein involved in HIV entry into cells []. It exhibits potent antiviral effects against HIV-1 [].

Properties

Product Name

1-[(4-BUTYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

IUPAC Name

2-[4-(4-butylphenyl)sulfonylpiperazin-1-yl]pyrimidine

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C18H24N4O2S/c1-2-3-5-16-6-8-17(9-7-16)25(23,24)22-14-12-21(13-15-22)18-19-10-4-11-20-18/h4,6-11H,2-3,5,12-15H2,1H3

InChI Key

RLKILPLJEPYWSP-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.